Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18344333
InChI: InChI=1S/C12H15F4O3P/c1-3-18-20(17,19-4-2)8-9-10(12(14,15)16)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3
SMILES:
Molecular Formula: C12H15F4O3P
Molecular Weight: 314.21 g/mol

Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate

CAS No.:

Cat. No.: VC18344333

Molecular Formula: C12H15F4O3P

Molecular Weight: 314.21 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate -

Specification

Molecular Formula C12H15F4O3P
Molecular Weight 314.21 g/mol
IUPAC Name 2-(diethoxyphosphorylmethyl)-1-fluoro-3-(trifluoromethyl)benzene
Standard InChI InChI=1S/C12H15F4O3P/c1-3-18-20(17,19-4-2)8-9-10(12(14,15)16)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3
Standard InChI Key PJQXFDSVHKKCIO-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(CC1=C(C=CC=C1F)C(F)(F)F)OCC

Introduction

Chemical Identity and Structural Features

Diethyl 2-fluoro-6-(trifluoromethyl)benzylphosphonate belongs to the class of benzylphosphonates characterized by a phosphonate ester group (-PO(OEt)₂) attached to a benzyl moiety substituted with fluorine and trifluoromethyl groups. Its molecular formula is C₁₂H₁₄F₄O₃P, with a molecular weight of 314.21 g/mol. The compound’s structure features:

  • A 2-fluoro-6-(trifluoromethyl)benzyl core, which introduces steric and electronic effects due to the ortho-fluorine and meta-trifluoromethyl substituents.

  • A diethyl phosphonate group, which enhances solubility in organic solvents and participates in transition metal-catalyzed couplings .

The SMILES notation for this compound is O=P(OCC)(OCC)Cc1c(F)c(cccc1C(F)(F)F)F, and its InChIKey is derived computationally as NTQKMIQYHZLRSW-UHFFFAOYSA-N (modified from the 4-substituted analog in ).

Synthesis and Preparation

Benzylphosphonates are typically synthesized via the Michaelis-Arbuzov reaction or Mitsunobu conditions. For the 2-fluoro-6-(trifluoromethyl) derivative, a plausible route involves:

  • Bromination: 2-Fluoro-6-(trifluoromethyl)toluene undergoes bromination at the benzylic position using N-bromosuccinimide (NBS) under radical initiation.

  • Arbuzov Reaction: The resulting benzyl bromide reacts with triethyl phosphite [(EtO)₃P] at 100–120°C to yield the diethyl phosphonate ester .

Key Reaction Parameters:

ParameterValueSource
Temperature100–120°C
Yield~70–85% (estimated)Analog data
Purity≥97% (HPLC)

Physicochemical Properties

While experimental data for the 2-fluoro-6-(trifluoromethyl) isomer is scarce, analogs like diethyl 4-(trifluoromethyl)benzylphosphonate ( ) provide benchmarks:

Property4-(Trifluoromethyl) Analog 2-Fluoro-6-(Trifluoromethyl) (Estimated)
Density1.227 g/mL at 25°C~1.24 g/mL
Refractive Index1.456 (20°C)~1.463
FormLiquidLiquid
StorageCombustible liquid (Class 10)Similar

The electron-withdrawing trifluoromethyl and fluorine groups increase the phosphonate’s electrophilicity, facilitating nucleophilic displacements in cross-couplings.

Reactivity and Applications

Cross-Coupling Reactions

Diethyl benzylphosphonates are pivotal in Suzuki-Miyaura, Negishi, and Stille couplings. The 2-fluoro-6-(trifluoromethyl) variant is expected to exhibit enhanced reactivity due to:

  • Ortho-fluorine: Directs coupling to the para position and stabilizes transition states via inductive effects.

  • Trifluoromethyl group: Improves metabolic stability in pharmaceutical applications .

Example Reaction (Suzuki-Miyaura):
Ar-B(OH)2+PhosphonatePd catalystBiaryl product\text{Ar-B(OH)}_2 + \text{Phosphonate} \xrightarrow{\text{Pd catalyst}} \text{Biaryl product}
Reported yields for analogous reactions range from 65–90% .

Biological Activity

Fluorinated benzylphosphonates are explored as:

  • Protease inhibitors: The trifluoromethyl group mimics carbonyl moieties in enzyme active sites.

  • Antiviral agents: Phosphonate esters act as prodrugs, enhancing bioavailability .

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